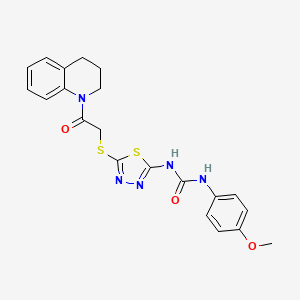
1-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea is a useful research compound. Its molecular formula is C21H21N5O3S2 and its molecular weight is 455.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiproliferative and Antimicrobial Properties
Compounds structurally related to the queried chemical have shown significant potential in antiproliferative and antimicrobial applications. Novel urea and bis-urea derivatives containing quinoline and phenyl substituents have demonstrated activity against cancer cell lines, with certain derivatives showing strong antiproliferative effects against breast carcinoma MCF-7 cell line and high antioxidant activity. These compounds exhibit potential as lead compounds in the development of new therapeutic agents for cancer treatment due to their selective cytotoxicity and compatibility with drug development rules (Perković et al., 2016).
Anticonvulsant Agents
Research into thiadiazolyl and thiazolidinonyl quinazolin-4(3H)-ones has highlighted their potential as anticonvulsant agents. These compounds, through various synthetic processes, have been evaluated for their anticonvulsant activity, presenting a new avenue for the development of treatments for conditions such as epilepsy (Archana et al., 2002).
Anticholinesterase Activities
A series of coumarylthiazole derivatives containing aryl urea/thiourea groups were synthesized and evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases such as Alzheimer's. These compounds exhibited inhibitory activity against both cholinesterases, with some showing potent activity that surpasses standard treatments. This research opens up possibilities for the development of new neuroprotective drugs (Kurt et al., 2015).
Catalysis and Green Chemistry
The synthesis of dihydroquinazolines using urea as an ammonia source under microwave irradiation highlights an environmentally benign approach to producing these compounds. This method presents a solvent- and catalyst-free synthesis, emphasizing the importance of green chemistry principles in the development of new synthetic methodologies (Sarma & Prajapati, 2011).
Eigenschaften
IUPAC Name |
1-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3S2/c1-29-16-10-8-15(9-11-16)22-19(28)23-20-24-25-21(31-20)30-13-18(27)26-12-4-6-14-5-2-3-7-17(14)26/h2-3,5,7-11H,4,6,12-13H2,1H3,(H2,22,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVPIKCJAKLFEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2770053.png)
![N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}cyclopropanecarbohydrazide](/img/structure/B2770054.png)


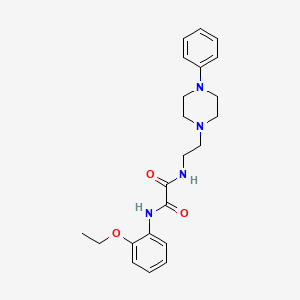


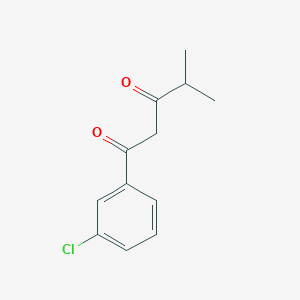
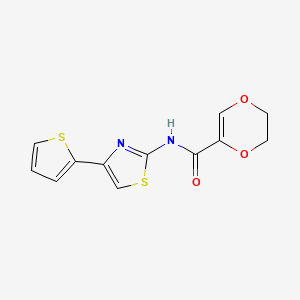
![N-[Cyano-(2,3-dimethoxyphenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide](/img/structure/B2770068.png)
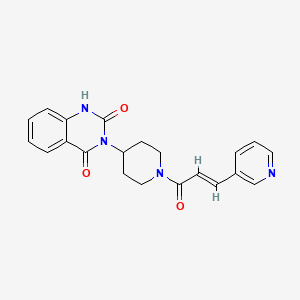
![2-(3,4-dimethylphenyl)-N-(4-fluorophenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2770073.png)
![[(3S,4R)-4-(2-Fluorophenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/no-structure.png)
![N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2770075.png)
